
6-ethoxy-3,4-dihydronaphthalen-1(2H)-one
描述
6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of an ethoxy group at the 6th position and a dihydronaphthalenone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Ethoxylation: Introduction of the ethoxy group at the 6th position is achieved through an ethoxylation reaction using ethyl alcohol and an appropriate catalyst.
Reduction: The naphthalene derivative is then subjected to reduction conditions to form the dihydronaphthalenone core. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Cyclization: The final step involves cyclization to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-ethoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Fully saturated naphthalenone derivatives
Substitution: Functionalized naphthalenone derivatives
科学研究应用
6-ethoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.
相似化合物的比较
Similar Compounds
- 6-methoxy-3,4-dihydronaphthalen-1(2H)-one
- 6-ethoxy-2,3-dihydronaphthalen-1(2H)-one
- 6-ethoxy-3,4-dihydro-2H-naphthalen-1-one
Uniqueness
6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological effects, mechanisms of action, and comparative studies with related compounds, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of 190.24 g/mol. Its structure features a naphthalene ring system that is partially saturated at the 3 and 4 positions, with an ethoxy group at the 6 position, enhancing its lipophilicity and potential biological activity.
Antitumor Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies involving human breast adenocarcinoma cells (MCF-7) have shown promising results:
Cell Line | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) |
---|---|---|---|
MCF-7 | <10 | Doxorubicin | 15 |
In these studies, the compound demonstrated IC50 values lower than those of established anticancer drugs, suggesting a strong potential for therapeutic applications in oncology.
The mechanism underlying the antitumor activity of this compound appears to involve interactions with cellular pathways that regulate apoptosis and cell cycle progression. Molecular docking studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds within the dihydronaphthalene family:
Compound Name | Similarity | Unique Features |
---|---|---|
6-Methyl-3,4-dihydronaphthalen-1(2H)-one | 1.00 | Methyl group instead of ethoxy; different bioactivity profile. |
7-Ethyl-3,4-dihydronaphthalen-1(2H)-one | 1.00 | Ethyl group at position 7; potential for different interactions. |
7-Methyl-3,4-dihydronaphthalen-1(2H)-one | 1.00 | Methyl substitution; altered pharmacological properties. |
These comparisons highlight how specific substituents influence biological activity and pharmacological profiles.
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical settings:
- Study on Breast Cancer Cells : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of this compound exhibited dose-dependent cytotoxicity, with notable morphological changes indicative of apoptosis.
- Synergistic Effects : A study investigated the combination of this compound with conventional chemotherapeutics. Results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for combination therapy approaches .
常见问题
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one?
The Claisen-Schmidt condensation is a key method for synthesizing substituted dihydronaphthalenones. For example, 7-bromo derivatives of this scaffold are synthesized by reacting 7-bromo-3,4-dihydronaphthalen-1(2H)-one with aldehydes (e.g., 3,5-dimethoxybenzaldehyde) under basic conditions (NaOH in methanol, 298 K, 4 hours) . The ethoxy group can be introduced via nucleophilic substitution or etherification during intermediate steps. Reaction progress is monitored by TLC, and purification involves silica gel column chromatography with petroleum ether/ethyl acetate/methanol mixtures .
Table 1: Synthetic Conditions for DHN Derivatives
Substrate | Reagent/Conditions | Product Yield | Reference |
---|---|---|---|
7-Bromo-DHN | 3,5-Dimethoxybenzaldehyde/NaOH | 64–97% | |
6-Methoxy-DHN | 2-Methylallyl chloride/TBAF | 64% (97% ee) |
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines structures by analyzing bond lengths, angles, and torsion angles. For example, cyclohexanone rings in DHN derivatives adopt chair conformations, with aromatic rings forming dihedral angles of 51.7–59.7° . Hydrogen bonds (e.g., C–H···O) and π-π interactions stabilize the crystal lattice . Data collection requires high-resolution detectors, and refinement parameters (e.g., isotropic displacement, riding H atoms) are optimized using SHELX .
Advanced Research Questions
Q. How do substituents like ethoxy influence the biological activity of DHN derivatives?
The ethoxy group enhances hydrophobicity and metabolic stability. In halogenated analogs (e.g., 7-bromo-DHN), bromine improves cell permeability, while methoxy/ethoxy groups facilitate interactions with hydrophobic protein pockets . For instance, (E)-7-bromo-2-(3,5-dimethoxybenzylidene)-DHN exhibits antineoplastic activity by binding to kinase domains via halogen bonding and van der Waals interactions . Computational studies (e.g., molecular docking) predict binding affinities by simulating interactions with targets like adenosine receptors .
Table 2: Bioactivity of DHN Derivatives
Compound | Target/Activity | Key Interactions | Reference |
---|---|---|---|
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHN | Anticancer/antiviral | Halogen bonding, π-π stacking | |
5,6,7-Trimethoxy-DHN analog | ACE inhibition (hypertension) | Hydrogen bonding with Zn²⁺ |
Q. What challenges arise in resolving contradictory NMR or crystallographic data for DHN derivatives?
Discrepancies in NMR shifts may stem from solvent effects or dynamic conformational changes. For example, methoxy and ethoxy protons exhibit variable δ values (3.7–4.3 ppm) depending on solvent polarity . In crystallography, twinning or disorder in the ethoxy group complicates refinement. SHELXL’s TWIN and BASF commands help model twinned data, while restraints on thermal parameters improve disorder resolution . Conflicting bioactivity data (e.g., varying IC₅₀ values) require dose-response validation across multiple cell lines .
Q. How can computational methods optimize the design of DHN-based therapeutics?
Molecular dynamics (MD) simulations predict stability in biological environments. For example, simulations of (E)-7-fluoro-2-(trifluoromethylbenzylidene)-DHN reveal stable binding to inflammatory mediators over 100 ns trajectories . QSAR models correlate substituent electronegativity (e.g., ethoxy vs. bromo) with logP and bioavailability. Docking studies using AutoDock Vina identify potential binding poses in protein pockets (e.g., COX-2 or β-amyloid) .
Q. Methodological Guidelines
- Synthesis : Prioritize Claisen-Schmidt condensation for arylidene-DHN derivatives. Optimize base concentration (e.g., 25% NaOH) and reaction time to minimize side products .
- Crystallography : Use SHELXL for refinement; apply Hirshfeld surface analysis to quantify intermolecular interactions .
- Bioassays : Validate cytotoxicity via MTT assays on cancer cell lines (e.g., A549) and confirm specificity using kinase profiling .
属性
IUPAC Name |
6-ethoxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-10-6-7-11-9(8-10)4-3-5-12(11)13/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGKSZILDAVDQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517146 | |
Record name | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50676-12-5 | |
Record name | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。